molecular formula C10H15NO B12280704 (R)-b-Amino-3-methylbenzenepropanol

(R)-b-Amino-3-methylbenzenepropanol

Cat. No.: B12280704
M. Wt: 165.23 g/mol
InChI Key: LRFALADONHGHFP-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-b-Amino-3-methylbenzenepropanol is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of an amino group, a methyl group, and a benzene ring attached to a propanol backbone. Its unique structure allows it to participate in various chemical reactions and makes it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-b-Amino-3-methylbenzenepropanol typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives and amino alcohols.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperatures to facilitate the desired chemical transformations.

    Chiral Resolution: Given the chiral nature of the compound, chiral resolution techniques are employed to obtain the ®-enantiomer in high purity.

Industrial Production Methods

In industrial settings, the production of ®-b-Amino-3-methylbenzenepropanol may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced separation techniques, such as chromatography, is crucial to achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-b-Amino-3-methylbenzenepropanol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include oximes, nitriles, secondary amines, and substituted benzene derivatives.

Scientific Research Applications

®-b-Amino-3-methylbenzenepropanol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-b-Amino-3-methylbenzenepropanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (S)-b-Amino-3-methylbenzenepropanol
  • b-Amino-3-methylbenzenepropanol (racemic mixture)
  • 3-Amino-3-methylbenzenepropanol

Uniqueness

®-b-Amino-3-methylbenzenepropanol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties compared to its (S)-enantiomer and racemic mixture. This uniqueness is particularly important in applications requiring high enantiomeric purity, such as in pharmaceutical synthesis and chiral catalysis.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(2R)-2-amino-3-(3-methylphenyl)propan-1-ol

InChI

InChI=1S/C10H15NO/c1-8-3-2-4-9(5-8)6-10(11)7-12/h2-5,10,12H,6-7,11H2,1H3/t10-/m1/s1

InChI Key

LRFALADONHGHFP-SNVBAGLBSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C[C@H](CO)N

Canonical SMILES

CC1=CC(=CC=C1)CC(CO)N

Origin of Product

United States

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